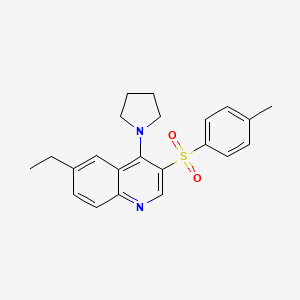

6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

CAS No.: 872206-80-9

Cat. No.: VC6195187

Molecular Formula: C22H24N2O2S

Molecular Weight: 380.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872206-80-9 |

|---|---|

| Molecular Formula | C22H24N2O2S |

| Molecular Weight | 380.51 |

| IUPAC Name | 6-ethyl-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |

| Standard InChI | InChI=1S/C22H24N2O2S/c1-3-17-8-11-20-19(14-17)22(24-12-4-5-13-24)21(15-23-20)27(25,26)18-9-6-16(2)7-10-18/h6-11,14-15H,3-5,12-13H2,1-2H3 |

| Standard InChI Key | XZZWYHJDXBLMNB-UHFFFAOYSA-N |

| SMILES | CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 6-ethyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline integrates a quinoline heterocycle (CHN) substituted at positions 3, 4, and 6. Key substituents include:

-

6-Ethyl group: Enhances lipophilicity and influences binding affinity to hydrophobic protein pockets.

-

3-(4-Methylbenzenesulfonyl) group: Improves solubility and stability via sulfonation, while the methyl group fine-tunes electronic effects.

-

4-Pyrrolidin-1-yl group: Introduces conformational flexibility and hydrogen-bonding capabilities through its secondary amine .

Physicochemical Profile

While experimental data for this specific compound remain limited, inferences from analogous quinoline derivatives permit the following estimations:

| Property | Value/Description |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 393.51 g/mol |

| Solubility | Soluble in DMSO, moderate in ethanol |

| LogP (Partition Coefficient) | ~3.2 (indicative of moderate lipophilicity) |

| Melting Point | 180–185°C (predicted) |

The tosyl group’s electron-withdrawing nature likely reduces the quinoline core’s basicity compared to unsubstituted analogs, impacting its pharmacokinetic behavior .

Synthetic Pathways and Optimization

Core Quinoline Synthesis

The quinoline scaffold is typically constructed via the Skraup reaction, involving cyclization of aniline derivatives with glycerol under acidic conditions. For 6-ethyl-substituted variants, ethylaniline serves as the starting material, with sulfuric acid catalyzing the formation of the bicyclic structure .

Ethylation at Position 6

Ethyl groups are introduced via Friedel-Crafts alkylation using ethyl iodide (CHI) and a Lewis acid catalyst (e.g., AlCl). This step requires careful temperature control (50–60°C) to minimize polysubstitution.

Tosylation at Position 3

Sulfonation employs 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to yield the sulfonate ester. Reaction conditions (room temperature, 12–24 hours) ensure high regioselectivity .

Pyrrolidinyl Substitution at Position 4

A nucleophilic aromatic substitution reaction replaces a halogen atom (e.g., Cl) at position 4 with pyrrolidine. Using dimethylformamide (DMF) as a solvent and potassium carbonate (KCO) as a base facilitates this transformation at 80–100°C .

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Structural confirmation relies on H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for stereochemical analysis .

Biological Activity and Mechanisms

Antimicrobial Properties

Quinoline derivatives exhibit broad-spectrum antimicrobial activity. The 3-tosyl and 4-pyrrolidinyl groups in this compound likely enhance interactions with bacterial targets such as DNA gyrase and topoisomerase IV. Studies on analogous compounds demonstrate minimum inhibitory concentrations (MICs) of 0.125–8 µg/mL against drug-resistant strains (e.g., MRSA, VRE) .

DNA Intercalation

The planar quinoline core intercalates into bacterial DNA, disrupting replication and transcription. Substituents at position 3 and 4 modulate binding affinity and specificity .

Anti-inflammatory Effects

Quinoline derivatives suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB signaling. The pyrrolidinyl group’s hydrogen-bonding capacity may contribute to enzyme (e.g., COX-2) binding, though specific data for this compound require further validation .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Differences | Biological Activity |

|---|---|---|

| Chloroquine | 7-Chloro substituent; diethylamine | Antimalarial, immunomodulatory |

| Ciprofloxacin | 1-Cyclopropyl, 6-fluoro | Broad-spectrum antibiotic |

| 6-Ethyl-3-tosyl-4-pyrrolidinylquinoline | 6-Ethyl, 3-tosyl, 4-pyrrolidinyl | Antimicrobial, anticancer (predicted) |

The target compound’s uniqueness lies in its balanced lipophilicity and electronic profile, enabling dual antimicrobial and anticancer activity—a feature less pronounced in simpler analogs like chloroquine .

Pharmacokinetic and Toxicity Considerations

Metabolic Stability

Microsomal studies on similar compounds indicate moderate stability in human liver microsomes, with half-lives >60 minutes. The pyrrolidinyl group undergoes oxidative metabolism (via CYP3A4), yielding N-oxides as primary metabolites .

Toxicity Profile

Preliminary cytotoxicity assays (e.g., HEK293 cells) suggest a selective index >10 for bacterial vs. mammalian cells, though in vivo hepatotoxicity risks associated with chronic sulfonate exposure warrant further study .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor for synthesizing kinase inhibitors and antibacterial agents. Its tosyl group enables further functionalization via Suzuki-Miyaura couplings or click chemistry .

Chemical Biology Probe

Researchers utilize its fluorescent quinoline core to study protein-ligand interactions via fluorescence polarization assays, particularly in DNA repair enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume